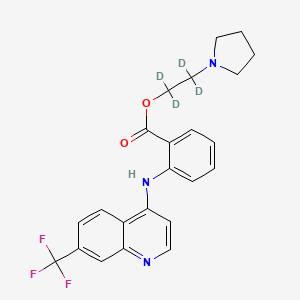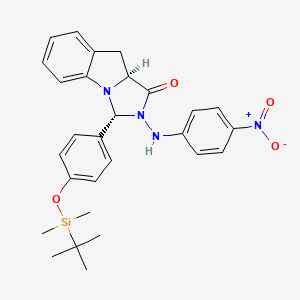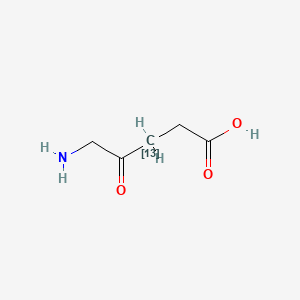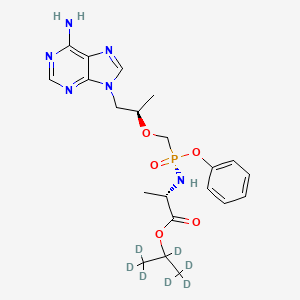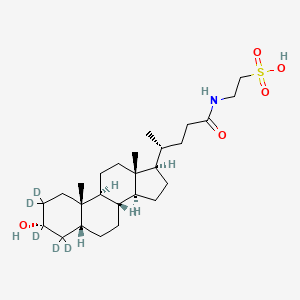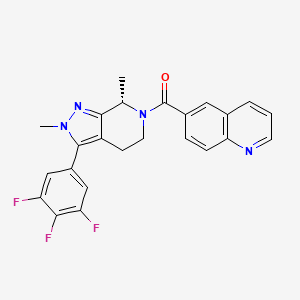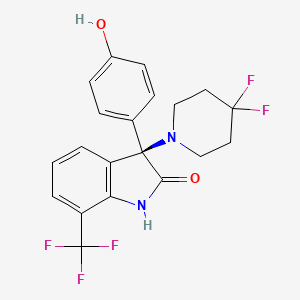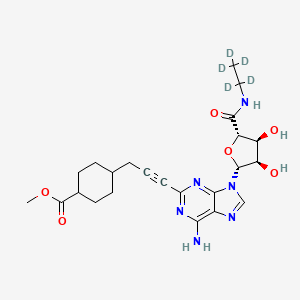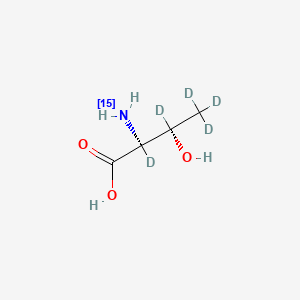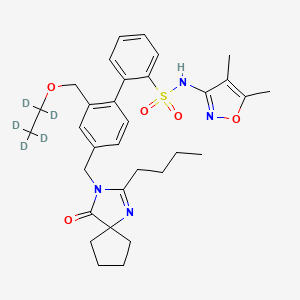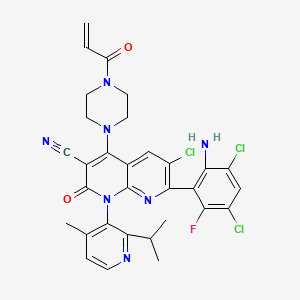
KRAS mutant protein inhibitor 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRAS mutant protein inhibitor 1 is a small molecule compound designed to specifically target and inhibit the activity of mutant KRAS proteins. KRAS is a small GTPase that is frequently mutated in various human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma . The inhibition of mutant KRAS proteins is a promising therapeutic strategy for treating cancers driven by these mutations.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of KRAS mutant protein inhibitor 1 involves several synthetic steps. The synthesis typically starts with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control .
化学反応の分析
Types of Reactions
KRAS mutant protein inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound .
科学的研究の応用
KRAS mutant protein inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the chemical properties and reactivity of KRAS inhibitors.
Biology: It is used to investigate the biological functions of KRAS proteins and their role in cellular signaling pathways.
Medicine: The compound is being explored as a potential therapeutic agent for treating cancers driven by KRAS mutations. It is used in preclinical and clinical studies to evaluate its efficacy and safety.
Industry: This compound is used in the development of new cancer therapies and in the production of related pharmaceutical compounds .
作用機序
KRAS mutant protein inhibitor 1 exerts its effects by binding to the KRAS protein in its inactive form and locking it in this state. This prevents the interaction between KRAS and its downstream effectors, thereby inhibiting the signaling pathways that promote cancer cell proliferation and survival. The compound specifically targets mutant KRAS proteins, sparing the wild-type KRAS and minimizing off-target effects .
類似化合物との比較
KRAS mutant protein inhibitor 1 is unique in its ability to selectively target mutant KRAS proteins. Similar compounds include:
Sotorasib: A KRAS G12C inhibitor that covalently binds to the mutant cysteine residue.
Adagrasib: Another KRAS G12C inhibitor with a similar mechanism of action.
ARS-1620: A small molecule inhibitor targeting KRAS G12C mutant
Compared to these compounds, this compound may offer advantages in terms of selectivity, potency, and pharmacokinetic properties. Its unique binding mechanism and ability to target multiple KRAS mutations make it a promising candidate for further development .
特性
分子式 |
C31H27Cl3FN7O2 |
|---|---|
分子量 |
654.9 g/mol |
IUPAC名 |
7-(2-amino-3,5-dichloro-6-fluorophenyl)-6-chloro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-2-oxo-4-(4-prop-2-enoylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C31H27Cl3FN7O2/c1-5-22(43)40-8-10-41(11-9-40)29-17-12-21(34)27(23-24(35)19(32)13-20(33)25(23)37)39-30(17)42(31(44)18(29)14-36)28-16(4)6-7-38-26(28)15(2)3/h5-7,12-13,15H,1,8-11,37H2,2-4H3 |
InChIキー |
IBNSEKBMYPAXNN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C(=C(C2=O)C#N)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C(=CC(=C5F)Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


